2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that features an indole moiety, a pyridazinone ring, and a tetrahydronaphthalene group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research explores its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds such as 3-methyl-6-phenylpyridazin-4-one have structural similarities and are used in various pharmacological studies.
Tetrahydronaphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene are used in the synthesis of various organic molecules
Uniqueness
What sets 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a versatile research tool and therapeutic agent .
Properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(25-20-10-5-8-17-6-1-3-9-19(17)20)16-28-24(30)13-12-22(26-28)27-15-14-18-7-2-4-11-21(18)27/h1-4,6-7,9,11-15,20H,5,8,10,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJQYBUJZIOTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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